

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

molecular structure and formula C₁₁H₁₂N₂O₃

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Compound of Interest

Compound Name: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1297665

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A Technical Guide to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde**, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The presence of a nitro group, an aldehyde function, and a pyrrolidine moiety on a benzene ring makes it a versatile chemical intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

Molecular Structure and Physicochemical Properties

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the confirmed molecular formula C₁₁H₁₂N₂O₃. The structure consists of a benzaldehyde core substituted with a nitro group at position 3 and a pyrrolidin-1-yl group at position 4.

Caption: 2D Molecular Structure Diagram.

Physicochemical Data

The key physicochemical properties of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	[1][2]
Molecular Weight	220.22 g/mol	[1][2]
Physical Form	Solid	[1]
Melting Point	103 °C	[3]
Boiling Point	396.8 ± 37.0 °C (Predicted)	[3]
InChI Key	AONHBESCCBXPAD-UHFFFAOYSA-N	[1]
SMILES String	O=CC1=CC(N2CCCC2)=C(C=C1)--INVALID-LINK--=O	[1]
CAS Number	284679-97-6	[3]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is scarce, a highly plausible and efficient route is the nucleophilic aromatic substitution (S_NAr) of an activated aryl halide. The proposed synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the pyrrolidine nucleophile.

Proposed Experimental Protocol: Synthesis via S_NAr

This protocol is a representative procedure based on established methodologies for nucleophilic aromatic substitution reactions.

Materials:

- 4-Chloro-3-nitrobenzaldehyde (1.0 eq)[4][5]

- Pyrrolidine (1.2 eq)
- Potassium carbonate (K_2CO_3) or Triethylamine (Et_3N) (2.0 eq)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
- **Addition of Base:** Add the base (e.g., K_2CO_3 , 2.0 eq).
- **Nucleophile Addition:** Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
- **Reaction:** Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into cold water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product, **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde**.

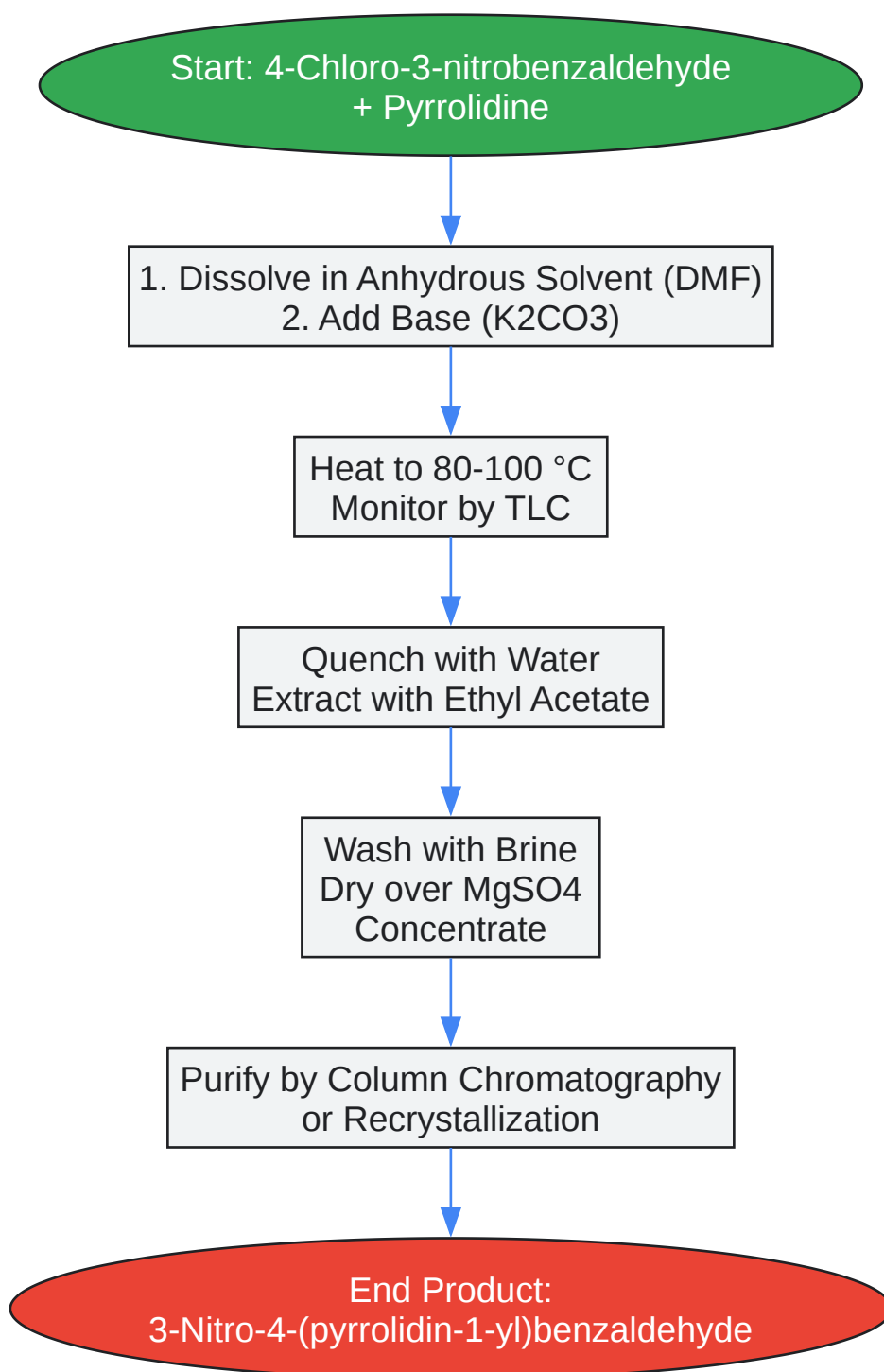


Figure 2. Proposed Synthesis Workflow via SNAr

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Caption: Proposed Synthesis Workflow via SNAr.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is not widely available. The following table summarizes the expected characteristic signals based on the compound's functional groups and data from analogous structures.^{[6][7]}

Spectroscopy	Expected Characteristics
¹ H-NMR	~9.8-10.0 ppm: Singlet, 1H (Aldehyde proton, CHO).~8.0-8.2 ppm: Doublet, 1H (Aromatic proton ortho to aldehyde and nitro).~7.5-7.7 ppm: Doublet of doublets, 1H (Aromatic proton ortho to aldehyde and pyrrolidine).~6.8-7.0 ppm: Doublet, 1H (Aromatic proton ortho to pyrrolidine).~3.4-3.6 ppm: Triplet, 4H (Pyrrolidine protons adjacent to N).~1.9-2.1 ppm: Multiplet, 4H (Pyrrolidine protons beta to N).
¹³ C-NMR	~190 ppm: Aldehyde C=O.~120-155 ppm: Aromatic carbons.~45-55 ppm: Pyrrolidine carbons adjacent to N.~20-30 ppm: Pyrrolidine carbons beta to N.
FT-IR (cm ⁻¹)	~2820, ~2720: C-H stretch of aldehyde.~1700: C=O stretch of aldehyde.~1520, ~1340: Asymmetric and symmetric N-O stretch of nitro group.~1300: C-N stretch of aromatic amine.
Mass Spec (EI)	M ⁺ at m/z = 220: Molecular ion peak.

Potential Applications and Biological Activity

The unique combination of functional groups in **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** suggests its utility as a building block in medicinal chemistry and materials science.

- **Pharmaceutical Intermediate:** Nitroaromatic compounds are precursors for many pharmaceuticals.^{[8][9]} Specifically, nitrobenzaldehydes serve as key intermediates in the

synthesis of drugs such as dihydropyridine calcium channel blockers.[9] The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders. Therefore, this molecule is a prime candidate for building libraries of novel compounds for high-throughput screening.

- **Antimicrobial Research:** The nitro group is a known pharmacophore in various antimicrobial agents.[10][11] Its strong electron-withdrawing nature is crucial for the mechanism of action in drugs like metronidazole. Studies have shown that the position of the nitro group on a phenyl ring can significantly alter antimicrobial activity against various pathogens.[3] The conjugation of a nitroaromatic moiety with a pyrrolidine ring presents an interesting scaffold for the development of new antimicrobial candidates.

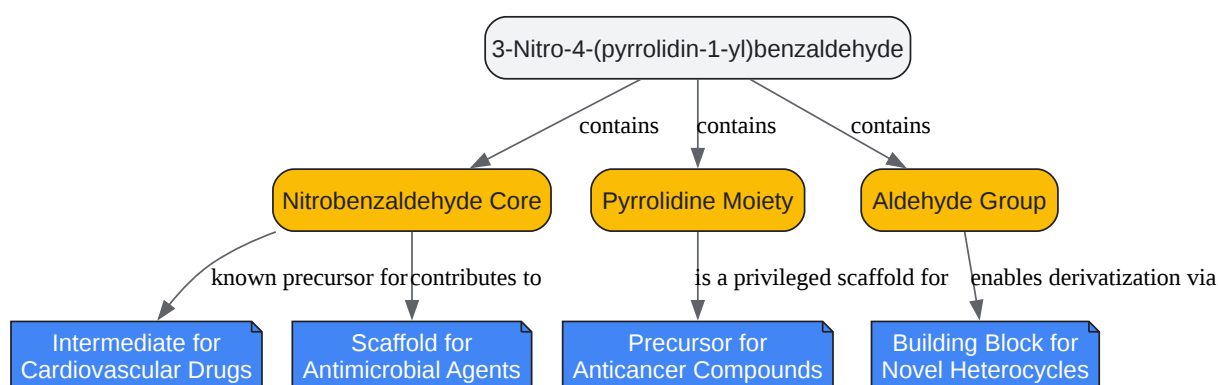


Figure 3. Structure-Activity Relationship

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Caption: Structure-Activity Relationship.

Safety Information

Based on available supplier data, **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is classified as a warning-level hazard.

- Hazard Statements: H319 (Causes serious eye irritation).
- Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Pictogram: GHS07 (Exclamation mark).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should be strictly followed when handling this compound.

Conclusion

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis is readily achievable through standard S_NAr chemistry. The combination of its structural motifs—a reactive aldehyde, a biologically significant pyrrolidine ring, and an activity-conferring nitro group—makes it a compound of high interest for further investigation by researchers in drug discovery and medicinal chemistry.

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